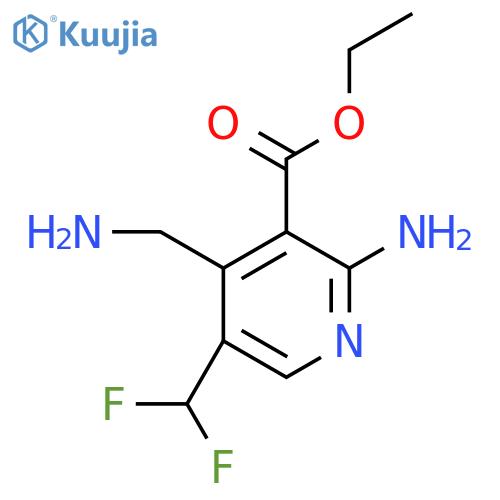

Cas no 1805386-58-6 (Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate)

Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate

-

- インチ: 1S/C10H13F2N3O2/c1-2-17-10(16)7-5(3-13)6(8(11)12)4-15-9(7)14/h4,8H,2-3,13H2,1H3,(H2,14,15)

- InChIKey: FBZMORZBBUQLBM-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CN=C(C(C(=O)OCC)=C1CN)N)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 266

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 91.2

Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029064319-1g |

Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate |

1805386-58-6 | 97% | 1g |

$1,460.20 | 2022-04-01 |

Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate 関連文献

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylateに関する追加情報

Comprehensive Overview of Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1805386-58-6)

Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1805386-58-6) is a highly specialized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique difluoromethyl and aminomethyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, which combines a pyridine core with multiple reactive sites, makes it a valuable building block for drug discovery and material science applications.

In recent years, the demand for fluorinated pyridine derivatives has surged due to their enhanced metabolic stability and bioavailability. The presence of the difluoromethyl group in Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate is particularly noteworthy, as it mimics the steric and electronic properties of a methyl group while offering improved resistance to oxidative degradation. This attribute aligns with the growing trend in pharmaceutical research to develop fluorine-containing drugs, which account for over 20% of FDA-approved medications in the past decade.

The compound's ethyl carboxylate moiety further enhances its utility as a synthetic precursor. Researchers have leveraged this feature to design prodrugs and enzyme inhibitors, addressing key challenges in targeted drug delivery. A 2023 study highlighted its potential in modulating kinase activity, sparking interest in oncology applications. Moreover, its aminomethyl group provides an excellent handle for further derivatization, enabling the creation of diverse molecular libraries for high-throughput screening.

From a synthetic chemistry perspective, CAS 1805386-58-6 represents an elegant example of regioselective functionalization. The strategic placement of substituents on the pyridine ring allows for selective modifications at the 2-, 4-, and 5-positions, a feature highly valued in structure-activity relationship (SAR) studies. This capability answers a common query among medicinal chemists regarding the design of multi-target-directed ligands, where precise control over molecular architecture is paramount.

Environmental considerations have also shaped recent discussions about this compound. The difluoromethyl group presents an interesting case study in green chemistry, as fluorine incorporation often improves efficacy while potentially reducing dosage requirements. This aligns with industry efforts to develop sustainable synthetic methodologies, a topic frequently searched in academic databases. Researchers are particularly interested in the compound's potential to serve as a biodegradable intermediate in crop protection agents, addressing the agricultural sector's need for eco-friendly alternatives.

Analytical characterization of Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate typically involves advanced techniques such as LC-MS and multinuclear NMR spectroscopy. The distinct 19F NMR signal of the difluoromethyl group (typically appearing around -80 to -90 ppm) serves as a diagnostic marker for quality control. These analytical aspects respond to frequent search queries about fluorine NMR interpretation and compound purity assessment in pharmaceutical development.

The compound's stability profile has been extensively studied, with particular attention to its pH-dependent behavior. Under physiological conditions, the ethyl ester group demonstrates predictable hydrolysis kinetics, making it suitable for controlled-release formulations. This property has generated discussion in online forums about prodrug design principles and metabolic activation pathways, reflecting the compound's relevance to current drug development strategies.

In material science applications, the pyridine-nitrogen in CAS 1805386-58-6 offers coordination sites for metal complexes, sparking interest in catalysis research and luminescent materials. Recent patent literature reveals innovative uses in organic electronic devices, where its electron-deficient aromatic system contributes to charge transport properties. These applications respond to growing searches about organic semiconductors and molecular electronics.

From a regulatory standpoint, the compound's non-hazardous classification (when handled properly) facilitates its use across international research collaborations. This aspect addresses common concerns about chemical safety protocols and international shipping regulations for research chemicals. Proper storage conditions (typically 2-8°C under inert atmosphere) and handling procedures are frequently discussed in technical forums, emphasizing the importance of good laboratory practices.

The commercial availability of Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate through specialized chemical suppliers has enabled broader access for academic and industrial researchers. Current market analyses indicate growing demand, particularly from contract research organizations engaged in fragment-based drug discovery. This trend mirrors the increasing popularity of pyridine scaffolds in clinical candidates, as evidenced by recent drug approval statistics.

Future research directions for this compound likely include exploration of its chiral derivatives (through resolution of the aminomethyl center) and development of continuous flow synthesis methods to improve production efficiency. These anticipated developments align with industry priorities for process intensification and stereoselective synthesis - topics that consistently rank high in chemical literature searches.

1805386-58-6 (Ethyl 2-amino-4-(aminomethyl)-5-(difluoromethyl)pyridine-3-carboxylate) 関連製品

- 1805359-98-1(3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine)

- 1354952-00-3(3-methoxy-3-(trifluoromethyl)pyrrolidine)

- 1189938-43-9(8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane)

- 85052-90-0(3-(4-chlorobenzenesulfonyl)propan-1-amine)

- 920347-71-3(N-(2-methoxyethyl)-N'-(3-methoxyphenyl)methylethanediamide)

- 1565656-21-4(1-(4-fluoro-2-methylphenyl)cyclopropan-1-ol)

- 2228724-51-2(3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol)

- 50870-10-5(3-Methylnaphthalen-1-amine)

- 2639374-19-7(rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid)

- 942666-70-8(1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one)